molecular formula C16H15NO3 B353047 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one CAS No. 838897-83-9

3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one

Katalognummer: B353047
CAS-Nummer: 838897-83-9
Molekulargewicht: 269.29g/mol
InChI-Schlüssel: IELSAMNEQDZXGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is a synthetic small molecule based on the 1,3-benzoxazol-2(3H)-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . Benzoxazole derivatives are extensively investigated for their diverse biological activities. Related analogues have demonstrated potent in vitro antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activity . Furthermore, structural hybrids incorporating the benzoxazole core have shown promising enzyme inhibitory activity, such as potent urease inhibition, and have been evaluated for their antioxidant potential . The 4-ethoxybenzyl substituent at the 3-position is a key functional group that may influence the compound's physicochemical properties and biological interactions. This product is intended for research applications, including use as a building block in organic synthesis, a candidate for the development of novel pharmacological tools, or a standard in analytical studies. Researchers are encouraged to consult the scientific literature for the latest findings on benzoxazole chemistry and biology. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-19-13-9-7-12(8-10-13)11-17-14-5-3-4-6-15(14)20-16(17)18/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELSAMNEQDZXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Reaction Conditions and Procedure

A mixture of 1,3-benzoxazol-2(3H)-one (1.0 equiv) and 4-ethoxybenzyl bromide (1.2 equiv) is dissolved in anhydrous toluene or dimethylformamide (DMF). Triethylamine (2.0 equiv) is added to scavenge hydrogen bromide generated during the reaction. The solution is refluxed for 4–6 hours under inert atmosphere, followed by aqueous workup (dilution with water, extraction with ethyl acetate) and purification via column chromatography (hexane/ethyl acetate gradient).

Advantages and Limitations

  • Advantages : High atom economy, compatibility with diverse benzyl halides.

  • Limitations : Requires stringent anhydrous conditions to prevent hydrolysis of the benzoxazolone ring.

Smiles Rearrangement of Thiol Intermediates

The Smiles rearrangement offers an alternative pathway via intramolecular nucleophilic aromatic substitution. This method, adapted from the synthesis of 2-(pyrrolidin-1-yl)benzo[d]oxazole (14) , involves a thiol intermediate that undergoes rearrangement in the presence of 4-ethoxybenzylamine.

Reaction Conditions and Procedure

  • Synthesis of Thiol Precursor : 2-Mercaptobenzoxazole (1.0 equiv) is treated with 1,2-dibromoethane (1.5 equiv) in DMF at 80°C for 12 hours to yield 2-(2-bromoethylthio)benzoxazole.

  • Smiles Rearrangement : The bromoethyl intermediate (1.0 equiv) is reacted with 4-ethoxybenzylamine (2.0 equiv) in toluene under reflux for 18 hours. Triethylamine (2.0 equiv) facilitates deprotonation, driving the rearrangement.

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack of the benzylamine on the bromoethyl group.

  • Intramolecular cyclization to form a six-membered transition state.

  • Aromatization to yield the final product.

Yield and Optimization

  • Yield : 60–75% after column chromatography.

  • Optimization : Prolonged reflux (24–30 hours) improves conversion, as monitored by TLC.

Cyclization of N-(4-Ethoxybenzyl)-N-arylhydroxylamines

A three-step sequence reported for 3-alkylbenzoxazolones can be adapted for the target compound:

  • Partial Reduction of Nitroarenes : 4-Ethoxy-2-nitrophenol is reduced to N-arylhydroxylamine using Zn/HCl.

  • N-Alkylation : The hydroxylamine is alkylated with 4-ethoxybenzyl bromide in the presence of K2CO3.

  • Cyclization : Treatment with trichloroacetyl chloride (2.0 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0°C to room temperature induces cyclization via O-trichloroacetylation and ortho-acetoxy shift.

Critical Reaction Parameters

  • Temperature Control : Cyclization proceeds optimally at 0–25°C to avoid side reactions.

  • Solvent Choice : Dichloromethane or ethyl acetate ensures solubility of intermediates.

Spectral Validation

  • HRMS : Expected molecular ion peak at m/z = 283.0945 [M + H]+ (calculated for C15H14NO3).

  • IR : Strong absorption at 1750–1730 cm⁻¹ (C=O stretch of oxazolone).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Key Advantages Challenges
Direct AlkylationBenzoxazolone, 4-ethoxybenzyl bromide65–75%Simplicity, short reaction timeSensitivity to moisture
Smiles Rearrangement2-Mercaptobenzoxazole, 1,2-dibromoethane60–70%Tolerance for diverse aminesMulti-step synthesis
Hydroxylamine CyclizationNitroarenes, 4-ethoxybenzyl bromide50–65%Air-stable intermediates, regioselectivityRequires toxic trichloroacetyl chloride

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties or novel functionalities.

Material Science

  • In the development of new materials, 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is utilized as an intermediate in chemical manufacturing processes. Its unique properties can contribute to the fabrication of polymers and other materials with specific characteristics.

Biological Applications

Antimicrobial Activity

  • Preliminary studies indicate that 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents.

Anticancer Properties

  • Research has demonstrated that this compound may possess anticancer activity. It interacts with specific molecular targets involved in cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AntimicrobialInhibits growth of several bacterial strains
Anticancer Induces apoptosis in cancer cell lines
Quorum Sensing Inhibition Reduces biofilm formation in Pseudomonas aeruginosa

Wirkmechanismus

The mechanism of action of 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The ethoxybenzyl group can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

The biological and physicochemical properties of 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one can be contextualized by comparing it to structurally related derivatives. Key analogs and their activities are summarized in Table 1.

Table 1: Comparative Analysis of 1,3-Benzoxazol-2(3H)-one Derivatives

Compound Substituent(s) Biological Activity Key Findings Reference
3-(4-Ethoxybenzyl)-1,3-benzoxazol-2(3H)-one 4-ethoxybenzyl at N3 Under investigation Structural analog with potential SAR insights N/A
3-[(3-Chlorophenyl)propyl]-1,3-benzoxazol-2(3H)-one 3-chlorophenylpropyl at N3 Anticancer Moderate cytotoxicity (IC₅₀: 12–18 µM) against A549 lung cancer cells
6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Thiazol-4-yl at C6 Antimicrobial MIC = 31.25 µg/mL against Micrococcus luteus
5-Chloro-1,3-benzoxazol-2(3H)-one Cl at C5 Anti-QS, Cytotoxic QS inhibition (IC₅₀: 8.3 µM); cytotoxic to K562 leukemia cells
3-(Piperidin-1-ylmethyl)-1,3-benzoxazol-2(3H)-one Piperidinylmethyl at N3 Structural/conformational Enhanced conformational flexibility via DFT studies
3-[4-(Fluorophenyl)piperazin-1-ylmethyl]-5-methyl derivative Fluorophenyl-piperazinyl at N3 Sigma receptor interaction Subnanomolar σ2R affinity (Ki = 0.56 nM)
Anticancer Activity
  • Propyl-linked derivatives (e.g., 3-[(3-chlorophenyl)propyl]- analogs) exhibit moderate anticancer activity, with IC₅₀ values in the micromolar range against A549 lung cancer cells.
  • Comparison : The 4-ethoxybenzyl group in the target compound may reduce cytotoxicity compared to halogenated analogs due to its electron-donating ethoxy group, which could diminish electrophilic interactions with cellular targets.
Antimicrobial Activity
  • Thiazole-substituted derivatives (e.g., 6-(1,3-thiazol-4-yl) analogs) show potent activity against Gram-positive bacteria (Micrococcus luteus, MIC = 31.25 µg/mL). The thiazole ring likely enhances metal chelation or disrupts bacterial membrane integrity .
  • Comparison: The 4-ethoxybenzyl group lacks the heterocyclic thiazole moiety, suggesting lower antimicrobial efficacy unless the ethoxy group contributes to novel mechanisms (e.g., efflux pump inhibition).
Anti-Quorum Sensing (QS) Activity
  • Halogenated derivatives (e.g., 5-chloro and 6-bromo analogs) inhibit QS in Pseudomonas aeruginosa at low micromolar concentrations. Halogens may disrupt ligand-receptor binding in QS pathways .
  • Comparison : The ethoxy group’s bulkiness might sterically hinder QS protein interactions, though its electron-donating nature could stabilize π-π stacking with aromatic residues in QS regulators.
Sigma Receptor Modulation
  • Nitro-substituted derivatives (e.g., 6-nitro analogs) exhibit subnanomolar affinity for σ2 receptors, critical for cytotoxic effects in cancer cells. The nitro group’s electron-withdrawing properties enhance receptor binding .
  • Comparison : The 4-ethoxybenzyl group’s electron-donating effects may reduce σ2R affinity compared to nitro-substituted analogs.

Physicochemical Properties

Biologische Aktivität

3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is a synthetic compound that belongs to the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and potential applications in medicinal chemistry.

  • IUPAC Name : 3-[(4-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one
  • Molecular Formula : C16H15NO3
  • Molecular Weight : 271.30 g/mol
  • CAS Number : 838897-83-9

Synthesis

The synthesis of 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one typically involves the condensation of 4-ethoxybenzylamine with salicylaldehyde, followed by cyclization under reflux conditions using solvents like ethanol or methanol and catalysts such as acetic acid. This method allows for the efficient formation of the benzoxazole ring structure essential for its biological activity .

Antimicrobial Activity

Research indicates that 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive16 µg/mL
Escherichia coliActive32 µg/mL
Candida albicansModerate64 µg/mL

The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests its potential use in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia):

Cell Line IC50 (µM)
HeLa12.5
K56215.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency in cancer treatment .

The mechanism by which 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one exerts its biological effects involves several pathways:

  • Cell Membrane Interaction : The ethoxy group enhances the compound's ability to penetrate cellular membranes, facilitating its entry into cells.
  • Enzyme Inhibition : Once inside, it can interact with various enzymes and receptors, modulating their activity and leading to cytotoxic effects in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have focused on the biological activities of benzoxazole derivatives, including 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one:

  • A study evaluated a series of benzoxazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoxazole ring significantly affect antimicrobial potency .
  • Another research effort examined the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The findings demonstrated that structural variations could lead to enhanced anticancer activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.